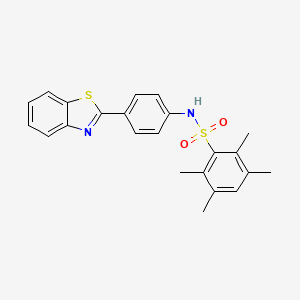

![molecular formula C17H13N3O2S B2853646 N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-50-1](/img/structure/B2853646.png)

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has been widely used in scientific research. This compound is also known as OTS964 and has been studied for its potential as an anticancer agent.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A study focused on synthesizing novel heterocyclic compounds, including derivatives related to the specified compound, for potential anticancer activity. These compounds were evaluated for in vitro and in vivo anticancer activity, showing significant results against certain cancer cell lines. This highlights the compound's role in developing new antitumor agents (Eldhose et al., 2020).

Metal Complex Formation

Research on metal complexes involving ligands similar to the target compound has been conducted to understand their potential applications, such as in the development of new drugs or materials. For instance, iron complexes of related ligands have been studied for their structural and chemical properties, contributing to the broader understanding of such compounds in coordination chemistry (Brown et al., 1990).

Antitumor and DNA Photocleavage Activities

Compounds structurally related to the specified chemical have been designed and synthesized to evaluate their antitumor and DNA photocleaving abilities. These studies provide insights into the compound's potential use in cancer therapy and as a tool for studying DNA interactions (Li et al., 2005).

Synthetic and Biological Studies

Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, related to the target compound, have been synthesized and characterized. Their antibacterial and antifungal activities were evaluated, showing the compound's relevance in developing new antimicrobial agents (Patel & Patel, 2017).

Photocyclization and Polymer Synthesis

The compound has also been involved in studies related to photocyclization reactions leading to the synthesis of polybenzoquinazolines. These studies explore the compound's potential applications in material science, particularly in the synthesis of novel polymers with unique properties (Wei et al., 2016).

Mécanisme D'action

Target of Action

Thiazolopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

It’s worth noting that thiazolopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to purine . This allows them to effectively bind to biological targets, potentially influencing a variety of cellular processes.

Biochemical Pathways

Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Thiazolopyrimidines have been associated with a variety of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have a broad range of effects at the molecular and cellular level.

Action Environment

The structural flexibility of thiazolopyrimidines allows for the introduction of various substituents, potentially enabling the compound to adapt to different environmental conditions .

Analyse Biochimique

Biochemical Properties

Preliminary studies suggest that it interacts with various enzymes and proteins, affecting their function and potentially influencing biochemical reactions .

Cellular Effects

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been observed to influence cell function. It appears to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-naphthalen-1-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-7,10H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCIRPBKEHILJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)

![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2853579.png)

![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)

![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)

![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)

![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride](/img/structure/B2853586.png)